1,2-Dihydroclobetasone butyrate

Description

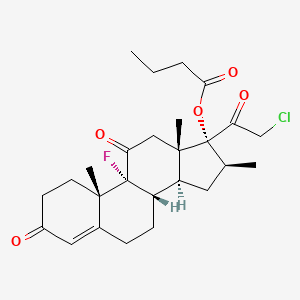

1,2-Dihydroclobetasone butyrate is a synthetic corticosteroid derivative historically used in dermatology for its anti-inflammatory and immunosuppressive properties. Its chemical structure is defined as 21-chloro-9-fluoro-16α-methyl-3,11,20-trioxopregn-4-en-17-yl butanoate . The compound features a dihydro modification at the 1,2-position of the steroid backbone and a butyrate ester at the C17 position. Notably, it has been classified as a discontinued product with a CAS number of 639817-48-4 and a minimum purity of 95% .

Properties

CAS No. |

639817-48-4 |

|---|---|

Molecular Formula |

C26H34ClFO5 |

Molecular Weight |

481.0 g/mol |

IUPAC Name |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C26H34ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h12,15,18-19H,5-11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 |

InChI Key |

APQSIYKUWQYHMT-AVVSTMBFSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)C)C(=O)CCl |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)F)C)C)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-dihydroclobetasone butyrate involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents like acetone and methylene chloride, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial production methods for 1,2-dihydroclobetasone butyrate involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

1,2-Dihydroclobetasone butyrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Dihydroclobetasone butyrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on cellular processes and its potential as a model compound for studying steroid metabolism.

Medicine: It is extensively used in dermatological research to develop new treatments for inflammatory skin conditions.

Industry: The compound is used in the formulation of topical creams and ointments for treating skin disorders

Mechanism of Action

The mechanism of action of 1,2-dihydroclobetasone butyrate involves binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes. This results in reduced inflammation and relief from symptoms associated with skin conditions .

Comparison with Similar Compounds

Research and Development Context

- Toxicological Data: No direct studies on 1,2-dihydroclobetasone butyrate were identified. However, methodologies from toxicological reviews of analogous compounds (e.g., 1,2-dichloroethane) emphasize rigorous screening processes, including literature reviews of 687 studies to identify relevant data .

- Comparative Efficacy : Indirect evidence suggests that fluorinated corticosteroids (e.g., clobetasol) exhibit enhanced potency due to fluorine’s electron-withdrawing effects, stabilizing drug-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.